molecular formula C23H26FN3O B11416696 N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B11416696
M. Wt: 379.5 g/mol
InChI Key: KYONHZGFWKVGBK-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core, which can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole core reacts with a fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexanecarboxamide moiety, potentially yielding alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the cyclohexanecarboxamide moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is unique due to its combination of a benzodiazole core, a fluorophenyl group, and a cyclohexanecarboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26FN3O

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C23H26FN3O/c24-19-12-10-17(11-13-19)16-27-21-9-5-4-8-20(21)26-22(27)14-15-25-23(28)18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-16H2,(H,25,28)

InChI Key

KYONHZGFWKVGBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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